![molecular formula C18H15FN2O3 B2575255 Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate CAS No. 1207045-65-5](/img/structure/B2575255.png)
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. It is an important intermediate compound used in the synthesis of various pharmaceuticals and agrochemicals. This compound has gained significant attention in scientific research due to its potential biological and pharmacological activities. In
Mechanism of Action
The mechanism of action of Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate is not fully understood. However, it is believed to exert its biological and pharmacological activities by interacting with specific targets in cells. It has been reported to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of various enzymes involved in cell signaling pathways and metabolic processes.
Biochemical and Physiological Effects:
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate has been reported to exert various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been reported to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. In addition, it has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It has also shown potent biological and pharmacological activities, making it a promising candidate for further research. However, there are also some limitations associated with this compound. It has low solubility in water, which can limit its use in certain experiments. It also requires specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research on Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate. One direction is to further explore its potential as a cancer therapy. The compound has shown promising results in inhibiting the growth of cancer cells, and further research is needed to understand its mechanism of action and optimize its efficacy. Another direction is to explore its potential as an antimicrobial agent. The compound has shown potent activity against various bacterial strains and fungi, and further research is needed to evaluate its efficacy and safety in vivo. Additionally, the compound has shown anti-inflammatory activity, and further research is needed to evaluate its potential as a treatment for inflammatory diseases. Finally, further research is needed to optimize the synthesis and handling of the compound to facilitate its use in various experiments.
Synthesis Methods
The synthesis of Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate involves the reaction of 3-fluoroaniline with 8-methoxy-2-chloroquinoline-4-carboxylic acid in the presence of a base and a coupling agent. The reaction proceeds through an amide bond formation followed by esterification to yield the final product. This method has been optimized to obtain high yield and purity of the compound.
Scientific Research Applications
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate has been extensively studied for its potential biological and pharmacological activities. It has shown promising results in various research areas, including cancer therapy, antimicrobial activity, and anti-inflammatory activity. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also shown potent antimicrobial activity against various bacterial strains and fungi. In addition, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
methyl 4-(3-fluoroanilino)-8-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-8-4-7-13-14(20-12-6-3-5-11(19)9-12)10-15(18(22)24-2)21-17(13)16/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXJYWPRIQXBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-fluorophenyl)amino)-8-methoxyquinoline-2-carboxylate |
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